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An In-depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide

Introduction

N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic carboxamide derivative with the
chemical formula C13H16FNO.[1][2] It consists of a cyclohexane ring connected to a 4-
fluorophenyl group through an amide linkage. This compound is of significant interest to
researchers in medicinal chemistry and materials science due to its structural features and
potential for modification. The presence of the fluorine atom, a common bioisostere in drug
design, can significantly influence the molecule's metabolic stability, binding affinity, and overall
pharmacokinetic profile.[1] This guide provides a comprehensive review of the available
literature on N-(4-fluorophenyl)cyclohexanecarboxamide, covering its chemical properties,
synthesis, and the biological activities of structurally related compounds.

Chemical and Physical Properties

N-(4-fluorophenyl)cyclohexanecarboxamide is a white solid at room temperature. The key
physicochemical properties are summarized in the table below.
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Property Value Source

Molecular Formula Ci3H16FNO [1112]

Molecular Weight 221.27 g/mol [1]12]
N-(4-

IUPAC Name fluorophenyl)cyclohexanecarb [1]
oxamide

_ C1CCC(CC1)C(=0O)NC2=CC=

Canonical SMILES [1]
C(C=C2)F
RQMDSCPCNJHYJL-

InChl Key [1112]

UHFFFAOYSA-N

InChI=1S/C13H16FNO/c14-
11-6-8-12(9-7-11)15-13(16)10-
InChl [1]12]
4-2-1-3-5-10/h6-10H,1-5H2,

(H,15,16)

Synthesis of N-(4-
fluorophenyl)cyclohexanecarboxamide

The primary method for synthesizing N-(4-fluorophenyl)cyclohexanecarboxamide is through
the acylation of 4-fluoroaniline with cyclohexanecarbonyl chloride. This is a standard and well-
established method for amide bond formation.

Experimental Protocol: Acid Chloride Route

This protocol details the synthesis via the formation of an acid chloride intermediate.
Materials:

e Cyclohexanecarboxylic acid (1.0 equivalent)

e Thionyl chloride (1.2 equivalents)

e Anhydrous dichloromethane (DCM)
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e 4-Fluoroaniline (1.1 equivalents)

o Triethylamine (1.5 equivalents)

e Deionized water

e 1M Hydrochloric acid

 Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate or sodium sulfate

Procedure:

o Formation of Cyclohexanecarbonyl Chloride: In a round-bottom flask equipped with a reflux
condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq.). Carefully add
thionyl chloride (1.2 eq.) and heat the mixture to reflux for 2 hours. The reaction progress can
be monitored by the cessation of gas (HCIl and SO2z) evolution.

e Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool
to room temperature. Remove the excess thionyl chloride by distillation under reduced
pressure.

» Amide Formation: Dissolve the resulting crude cyclohexanecarbonyl chloride in anhydrous
dichloromethane. In a separate flask, dissolve 4-fluoroaniline (1.1 eq.) and triethylamine (1.5
eg.) in anhydrous dichloromethane.

e Reaction: Cool the acid chloride solution to 0°C using an ice bath. Add the 4-fluoroaniline
and triethylamine solution dropwise to the cooled acid chloride solution with constant stirring.

o Reaction Completion: After the addition is complete, remove the ice bath and allow the
reaction mixture to stir at room temperature for 12 hours.

o Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a
separatory funnel and wash the organic layer sequentially with 1M hydrochloric acid,
deionized water, and brine.
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» Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium
sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be
further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or
hexanes/ethyl acetate) to yield pure N-(4-fluorophenyl)cyclohexanecarboxamide.

Synthesis Workflow Diagram
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Caption: Synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide via the acid chloride
route.

Biological and Pharmacological Activity

While fluorophenyl groups are common in bioactive molecules, specific biological data for N-(4-
fluorophenyl)cyclohexanecarboxamide is not extensively reported in the peer-reviewed
literature.[1] However, the structural motifs present in this compound are found in various
pharmacologically active agents. This section reviews the biological activities of structurally
related compounds to provide context for potential research directions.

Activities of Structurally Related Compounds
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Several studies have explored derivatives of cyclohexanecarboxamide and N-phenyl amides
for various therapeutic targets.

e Phosphodiesterase 4 (PDE4) Inhibition: A related compound, 4-(8-(3-fluorophenyl)-1,7-
naphthyridin-6-yl)transcyclohexanecarboxylic acid, has been identified as a potent PDE4
inhibitor for the potential treatment of Chronic Obstructive Pulmonary Disease (COPD).[3]
PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to anti-
inflammatory effects.

 MDM2 Inhibition: Spirooxindole derivatives incorporating a 3-chloro-2-fluorophenyl group
and an N-cyclohexylcarboxamide moiety have been designed as inhibitors of the MDM2-p53
interaction.[4] These compounds can reactivate the p53 tumor suppressor pathway, making
them promising candidates for cancer therapy.

o Antibacterial Activity: Derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide have
been synthesized and evaluated for their in vitro antibacterial activity against both Gram-
positive (Staphylococcus aureus, S. pyogenes) and Gram-negative (Escherichia coli,
Pseudomonas aeruginosa) bacteria.[5]

The table below summarizes quantitative data for these related compounds. It is critical to note
that this data does not apply to N-(4-fluorophenyl)cyclohexanecarboxamide but illustrates
the activity of similar molecular scaffolds.

Compound .. oL
Target/Activity Quantitative Data Source
Class/Example
Spirooxindole
Derivative (60/AA- MDM2 Inhibitor Ki<1nM [4]

115)

Cyclohex-1-ene-1- ) )
_ ) Antibacterial (Y.
carboxylic Acid MIC = 64 pg/mL [6]

o enterocolitica)
Derivative (2b)

Cyclohex-1-ene-1- o o
. ] Anti-inflammatory ~66-81% inhibition at
carboxylic Acid o [6]
o (TNF-a inhibition) 10-100 pg/mL
Derivative (2f)
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Potential Signaling Pa

Given the activity of related compoun

thway Involvement

ds, a potential, though unconfirmed, area of investigation
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Caption: Hypothetical signaling pathway modulated by PDE4 inhibition.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b312733?utm_src=pdf-body
https://www.benchchem.com/product/b312733?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b312733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Toxicology

There is currently no published toxicological data specifically for N-(4-
fluorophenyl)cyclohexanecarboxamide. Toxicological assessment would be a necessary
step in any future development of this compound for therapeutic applications. For context, a
96-hour median lethal concentration (LC50) for a different but related aromatic amine, 4-
hydroxydiphenylamine, was calculated to be 339 pg/L in the mayfly Neocloeon triangulifer.[7]
However, this data cannot be directly extrapolated to N-(4-
fluorophenyl)cyclohexanecarboxamide.

Conclusion

N-(4-fluorophenyl)cyclohexanecarboxamide is a readily synthesizable compound whose
chemical properties are well-defined. While direct biological and toxicological data for this
specific molecule are lacking in the current scientific literature, the structural components—a
fluorophenyl ring and a cyclohexanecarboxamide core—are present in a variety of biologically
active compounds, including enzyme inhibitors and antibacterial agents. This suggests that N-
(4-fluorophenyl)cyclohexanecarboxamide and its derivatives represent a potentially fruitful
area for future research in drug discovery and development. Further studies are required to
elucidate its specific biological activities, mechanism of action, and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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